ABC294640 (Opaganib) is a first-in-class, orally bioavailable, small molecule inhibitor. [] It selectively targets sphingosine kinase-2 (SPHK2). [, , , ] ABC294640 exhibits anticancer and anti-inflammatory activity in numerous preclinical models. [] Scientific research suggests that ABC294640 modulates sphingolipid metabolism. [] The compound has been investigated in clinical trials for various conditions, including cancer and COVID-19. [, , , , , ]
ABC294640, also known as Opaganib, is a novel compound classified as a selective inhibitor of sphingosine kinase 2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. Sphingosine kinase 2 plays a significant role in sphingolipid metabolism, which is crucial for various cellular processes, including proliferation and apoptosis. By inhibiting this enzyme, ABC294640 aims to disrupt cancer cell survival mechanisms and enhance the efficacy of existing cancer therapies.
ABC294640 is classified as a sphingosine kinase 2 inhibitor. It falls under the broader category of antineoplastic agents due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Its mechanism of action involves the modulation of sphingolipid metabolism, which is increasingly recognized as a critical factor in cancer biology .
The synthesis of ABC294640 involves several organic chemistry techniques that ensure the compound's purity and efficacy. The detailed synthetic route typically includes:
The molecular structure of ABC294640 consists of a complex arrangement that facilitates its interaction with sphingosine kinase 2. The compound features a unique lipophilic tail that enhances its binding affinity to the target enzyme.
ABC294640 primarily acts through the inhibition of sphingosine kinase 2, leading to altered sphingolipid metabolism within cells. This inhibition results in decreased levels of sphingosine-1-phosphate, a potent signaling molecule that promotes cell survival and proliferation.
The reactions involved in the mechanism include:
ABC294640 exerts its effects primarily through the following mechanisms:
In preclinical models, treatment with ABC294640 has been associated with significant reductions in tumor volume and increased rates of apoptosis in various cancer cell lines .
Relevant analyses have demonstrated that ABC294640 maintains its integrity and activity under typical storage conditions used for pharmaceutical compounds .
ABC294640 has shown promise in several scientific applications:
ABC294640 (Opaganib; chemical name: 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide) is a small-molecule inhibitor with the molecular formula C₂₃H₂₅ClN₂O and a molecular weight of 380.91–380.92 g/mol (CAS No. 915385-81-8) [1] [5] [9]. Its structure features a chlorophenyl-substituted adamantane core linked via a carboxamide bridge to a 4-pyridinylmethyl group (Fig. 1). This adamantane-derived architecture confers significant metabolic stability and oral bioavailability, distinguishing it from early sphingolipid inhibitors like sphingosine analogs [8] [9].
Property | Value |
---|---|
IUPAC Name | 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
Molecular Formula | C₂₃H₂₅ClN₂O |
Exact Mass | 380.1655 g/mol |
CAS Number | 915385-81-8 |
Solubility (DMSO) | 76 mg/mL (199.52 mM) |
Purity (Commercial) | >98–99.94% |
Pharmacologically, ABC294640 acts as a competitive inhibitor of sphingosine kinase 2 (SK2), binding to the enzyme's sphingosine substrate site with a Kᵢ of 9.8 μM [2] [8]. It demonstrates exceptional selectivity, showing no significant inhibition of SK1 (IC₅₀ >100 μM) or other lipid kinases at therapeutic concentrations [1] [6]. This selectivity arises from structural differences in the substrate-binding pockets between SK isoforms. Beyond SK2, ABC294640 secondarily inhibits dihydroceramide desaturase (DES1; IC₅₀ ~35 μM) and glucosylceramide synthase (GCS), amplifying ceramide accumulation in cancer cells [5] [7].
ABC294640 emerged from rational drug design efforts to target sphingolipid dysregulation in cancer. Initial high-throughput screening identified adamantane-based compounds as SK2 inhibitors, leading to iterative optimization of ABC294640 for potency, selectivity, and oral bioavailability [8]. Preclinical characterization demonstrated its favorable pharmacokinetics: oral administration in mice yielded plasma clearance within 4.5 hours and dose-dependent tumor growth inhibition [8] [9].
Stage | Findings |
---|---|
In Vitro | Selective SK2 inhibition (Kᵢ=9.8 μM); IC₅₀ of 26–60 μM across cancer cell lines |
In Vivo (Mice) | Oral bioavailability; tumor growth inhibition (35–100 mg/kg); T₁/₂=4.5 h |
Clinical Trials | Phase 1/2 in multiple cancers (e.g., NCT01488513, NCT03377179) |
As the first orally bioavailable SK2 inhibitor advanced to clinical testing, ABC294640 (assigned USAN: Opaganib) entered multiple Phase 1/2 oncology trials. These include investigations in hepatocellular carcinoma (NCT02939807), cholangiocarcinoma (NCT03377179), multiple myeloma (NCT02757326), and diffuse large B-cell lymphoma (NCT02229981) [1] [5]. Early-phase data confirmed its ability to achieve biologically relevant plasma concentrations (e.g., 500 mg BID dosing) with manageable toxicity, establishing proof-of-concept for targeting SK2 in humans [5] [9].
The therapeutic rationale for ABC294640 centers on disrupting the "sphingolipid rheostat" – a dynamic balance where pro-apoptotic ceramides oppose pro-survival sphingosine-1-phosphate (S1P). In cancer, dysregulation of this balance (elevated S1P, depleted ceramides) drives proliferation, metastasis, and therapy resistance [3] [4] [10]. SK2, the enzyme inhibited by ABC294640, catalyzes sphingosine-to-S1P conversion and is overexpressed in multiple malignancies, including NSCLC, prostate cancer, and cholangiocarcinoma [4] [7] [9].
ABC294640 exerts dual mechanisms to correct this imbalance:
Preclinical evidence validates this dual targeting. In prostate cancer models, ABC294640 decreased c-Myc and androgen receptor expression while elevating dihydroceramides >3-fold, suppressing xenograft growth [3]. In NSCLC, it induced apoptosis and cell-cycle arrest (G2/M phase) via ceramide accumulation and caspase-3/9 activation [4]. Similar efficacy was documented in diffuse intrinsic pontine glioma (DIPG), where ABC294640 upregulated pro-apoptotic genes like IFITM1 and KAL1 [10].
Cancer Type | Key Effects |
---|---|
Prostate Cancer | ↓ S1P, ↓ c-Myc/AR; ↑ dihydroceramides (3-fold); ↓ xenograft growth |
NSCLC | G2/M arrest; ↑ caspase-3/9; ↓ tumor volume (75 mg/kg, i.p.) |
DIPG | ↑ Ceramides; ↑ IFITM1/KAL1; apoptosis in H3.3 K27M-mutant cells |
Liver Cancer | ↓ S1P after IR injury; improved graft survival |
The compound’s additional anti-inflammatory and antiviral properties (e.g., against SARS-CoV-2 via SK2 inhibition) further highlight the centrality of sphingolipid signaling in disease pathogenesis [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7